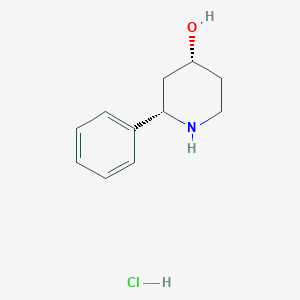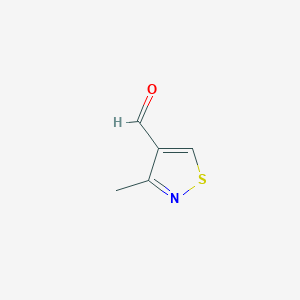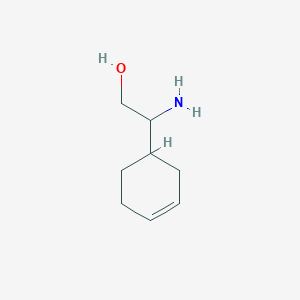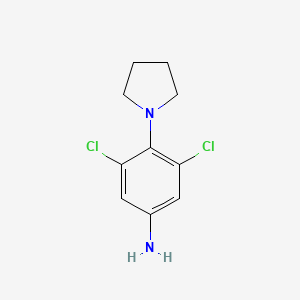
(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The (2S,4R) designation indicates the stereochemistry of the molecule, which can significantly impact its biological activity .
Synthesis Analysis
While specific synthesis methods for “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” were not found, similar compounds often involve reactions such as cyclization, substitution, or addition . For example, the synthesis of the 2S,4R, 2S,4S, and 2R,4S diastereomers of 4-fluoroproline starts with (2S,4R)-4-hydroxyproline and uses a fluoride salt .
Molecular Structure Analysis
The molecular structure of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would likely include a six-membered piperidine ring with a phenyl group at the 2-position and a hydroxyl group at the 4-position . The stereochemistry at these positions is indicated by the (2S,4R) designation .
Chemical Reactions Analysis
The reactivity of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would depend on its functional groups. Piperidines are often involved in reactions such as substitutions or additions . The hydroxyl group could potentially be involved in reactions such as esterification or etherification .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would depend on its structure. For example, similar compounds such as (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid have a molecular weight of 133.12 g/mol and are solid at room temperature .
科学的研究の応用
Stereochemistry and Conformational Analysis
- Spectral Analysis for Configuration Assignment : The PMR spectra of diastereoisomeric 1-alkyl and aralkyl-4-aryl-3-methylpiperidin-4-ols, which include compounds similar to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, have been used to assign configurations and probable conformations, highlighting the importance of spectral analysis in stereochemistry (Casy, 1966).
- Carbon-13 Magnetic Resonance for Stereochemistry : Studies involving carbon-13 magnetic resonance of similar 4-phenylpiperidin-4-ol derivatives have provided insights into their stereochemistry, demonstrating the utility of this technique in understanding the structural aspects of such compounds (Jones et al., 1973).
Biological Profile and Sigma Receptor Interaction
- Sigma Receptor Ligands : Research indicates that derivatives of 4-phenylpiperidin-4-ol, closely related to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, show high affinity for sigma receptor subtypes. This suggests potential applications in exploring the sigma receptor system in biological contexts (Prezzavento et al., 2007).
Antimicrobial Activity
- Antimicrobial Properties : Derivatives of 1,2,5-trimethylpiperidin-4-ols, related to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, have been studied for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Dyusebaeva et al., 2017).
Synthetic Routes and Chemical Transformations
- Synthetic Routes : Efficient synthetic routes to phenylpiperidin-3-ol derivatives, related to the compound , have been developed, indicating the compound's relevance in synthetic organic chemistry (Cochi et al., 2009).
- Stereochemical Syntheses : Improved stereospecific syntheses of novel 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidines, closely related to (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride, highlight the ongoing research in developing new synthetic methods for such compounds (Jaffar & Upton, 1996).
Safety And Hazards
将来の方向性
The future directions for research on “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” could include further investigation into its synthesis, properties, and potential applications. For example, levoketoconazole, the 2S,4R enantiomer of ketoconazole, is being studied for its potential use in treating Cushing’s syndrome .
特性
IUPAC Name |
(2S,4R)-2-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAQQCXILLYJFS-DHXVBOOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride | |
CAS RN |
1644667-13-9 |
Source


|
| Record name | rac-(2R,4S)-2-phenylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2363916.png)
![Ethyl 4-({[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2363917.png)



![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)
![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)


![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)
![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)
![7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2363936.png)